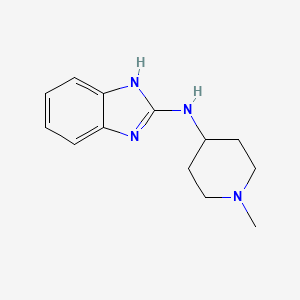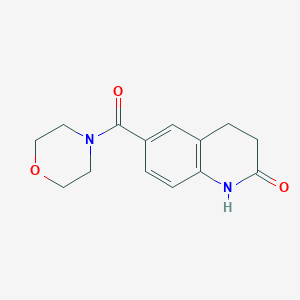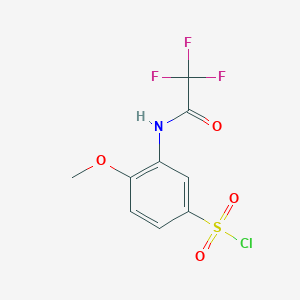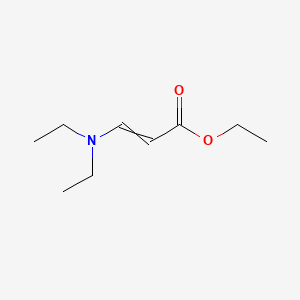
Styrene sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styrene sulfonamide is an organic compound with the molecular formula C8H9NO2S. It belongs to the class of styrenes and is characterized by the presence of a sulfonamide group attached to a phenylethene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Styrene sulfonamide typically involves the reaction of phenylethene with sulfonamide under specific conditions. One common method includes the use of a xanthate ester as a reagent for aminosulfonation, utilizing pre-formed imidoiodinane as the nitrogen source . Another method involves the use of commercially available reagents under operationally convenient conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often employ large-scale reactors and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Styrene sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Styrene sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an endothelin receptor antagonist, which can inhibit the binding of endothelin to its receptor, thereby exerting vasodilatory effects . Additionally, the compound may interfere with folate metabolism, similar to other sulfonamides, by inhibiting the enzyme dihydropteroate synthase .
Comparación Con Compuestos Similares
Benzenesulfonamide: Similar in structure but lacks the phenylethene moiety.
Ethenesulfonamide: Shares the ethenesulfonamide group but differs in the attached substituents.
Phenylalanine-N-Sulfonamide: Contains a phenylalanine moiety instead of phenylethene.
Uniqueness: Styrene sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an endothelin receptor antagonist and its potential anti-inflammatory and anticancer activities set it apart from other sulfonamides .
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-phenylethenesulfonamide |
InChI |
InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
Clave InChI |
SHPHBMZZXHFXDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)




